2-(5-Bromo-thiophen-2-yl)-piperidine hydrobromide 2-(5-Bromo-thiophen-2-yl)-piperidine hydrobromide
Brand Name: Vulcanchem
CAS No.: 915402-14-1
VCID: VC15802128
InChI: InChI=1S/C9H12BrNS.BrH/c10-9-5-4-8(12-9)7-3-1-2-6-11-7;/h4-5,7,11H,1-3,6H2;1H
SMILES:
Molecular Formula: C9H13Br2NS
Molecular Weight: 327.08 g/mol

2-(5-Bromo-thiophen-2-yl)-piperidine hydrobromide

CAS No.: 915402-14-1

Cat. No.: VC15802128

Molecular Formula: C9H13Br2NS

Molecular Weight: 327.08 g/mol

* For research use only. Not for human or veterinary use.

2-(5-Bromo-thiophen-2-yl)-piperidine hydrobromide - 915402-14-1

Specification

CAS No. 915402-14-1
Molecular Formula C9H13Br2NS
Molecular Weight 327.08 g/mol
IUPAC Name 2-(5-bromothiophen-2-yl)piperidine;hydrobromide
Standard InChI InChI=1S/C9H12BrNS.BrH/c10-9-5-4-8(12-9)7-3-1-2-6-11-7;/h4-5,7,11H,1-3,6H2;1H
Standard InChI Key REZWOBZALVJCOK-UHFFFAOYSA-N
Canonical SMILES C1CCNC(C1)C2=CC=C(S2)Br.Br

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The compound consists of a six-membered piperidine ring fused to a five-membered 5-bromothiophene group. The piperidine nitrogen is protonated, forming a hydrobromide salt. Key structural features include:

  • Piperidine ring: A saturated heterocycle contributing to conformational flexibility.

  • 5-Bromothiophene: An aromatic heterocycle with a bromine atom at the 5-position, enhancing electrophilic reactivity.

  • Hydrobromide counterion: Improves solubility in polar solvents.

The IUPAC name is 2-(5-bromothiophen-2-yl)piperidine hydrobromide, and its canonical SMILES string is C1CCNC(C1)C2=CC=C(S2)Br.Br .

Physicochemical Data

PropertyValueSource
Molecular FormulaC₉H₁₃Br₂NS
Molecular Weight327.08 g/mol
DensityNot reported
Melting PointNot reported
SolubilityLikely polar solvent-soluble
Storage Conditions2–8°C

Safety: Classified under hazard code Xi (irritant), requiring handling in ventilated environments .

Synthesis and Optimization

Synthetic Routes

While explicit protocols for this compound are scarce, analogous methodologies suggest viable pathways:

Route 1: Nucleophilic Substitution

  • Intermediate formation: React 2-(thiophen-2-yl)piperidine with N-bromosuccinimide (NBS) to introduce bromine at the 5-position.

  • Salt formation: Treat with HBr to yield the hydrobromide salt .

Route 2: Suzuki-Miyaura Coupling

  • Piperidine functionalization: Couple 2-bromothiophene with a piperidine boronic ester.

  • Bromination: Introduce bromine via electrophilic substitution .

Challenges: Steric hindrance from the piperidine ring may necessitate optimized catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures .

Structural Modifications

Modifications to enhance bioactivity or material properties include:

  • Heterocycle replacement: Substituting thiophene with pyrrole or furan .

  • Alkyl chain addition: Introducing methyl or ethyl groups to the piperidine nitrogen .

Research Findings and Future Directions

Key Studies

  • Receptor binding: Piperidine-thiophene derivatives demonstrate 10-fold higher µ-opioid affinity than morphine .

  • Synthetic efficiency: Visible-light-mediated reactions improve regioselectivity in thiophene functionalization .

  • Thermal stability: Long alkyl chains (e.g., 2-octyldodecyl) enhance polymer solubility and crystallinity .

Challenges and Opportunities

ChallengeProposed Solution
Limited solubilityIntroduce PEGylated side chains
Metabolic instabilityFluorine substitution
Scalability of synthesisFlow chemistry optimization

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